D-Glucose-18O2,13C

Mass spectrometry Metabolomics Isotopologue differentiation

D-Glucose-18O2,13C uniquely combines 18O at C1/C2 with 13C at C1, enabling orthogonal tracking modalities inaccessible to single-isotope tracers. The 18O-induced 13C NMR isotope shift permits continuous, derivatization-free monitoring of oxygen exchange kinetics at the anomeric carbon (e.g., mutarotase/glycosidase mechanisms). Simultaneously, the +5.019 Da mass shift differentiates it from endogenous glucose and co-administered 13C-only or 2H tracers in multiplexed MS flux studies. With 3-year powder stability at -20°C and ambient shipping tolerance, it is ideal for multi-year, multi-modality research programs requiring bulk procurement.

Molecular Formula C6H12O6
Molecular Weight 185.15 g/mol
Cat. No. B12395629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-18O2,13C
Molecular FormulaC6H12O6
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,7+2,9+2
InChIKeyGZCGUPFRVQAUEE-AHVQKWRTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-18O2,13C: Procurement Specifications and Basic Characterization for Metabolic Research


D-Glucose-18O2,13C is a stable isotope-labeled monosaccharide featuring dual isotopic substitution with oxygen-18 at two positions (18O2) and carbon-13 at one position (13C) [1]. The compound is cataloged under PubChem CID 165412839 with molecular formula C5[13C]H12[18O]2O4 and exact monoisotopic mass of 185.07523292 Da [1]. As a metabolic tracer, it is specifically designed for applications in metabolic flux analysis, enzyme mechanism studies, and NMR spectroscopy where simultaneous tracking of carbon and oxygen atom fates is required . The compound is typically supplied as an off-white solid with purity specifications of 99% by CP and 98% atom isotopic enrichment for the 13C and 18O labels .

Why Unlabeled Glucose or Single-Isotope Analogs Cannot Substitute for D-Glucose-18O2,13C in Quantitative Flux Studies


D-Glucose-18O2,13C is not functionally interchangeable with unlabeled D-glucose or with glucose labeled solely with 13C or 2H because the dual 18O and 13C labeling enables orthogonal tracking modalities that single-isotope tracers cannot provide . Unlabeled glucose offers no MS or NMR spectroscopic differentiation from endogenous pools, rendering quantitative flux measurements impossible. Single-isotope tracers such as [1-13C]glucose or [U-13C6]glucose track carbon backbone metabolism but cannot interrogate oxygen atom fate in reactions involving O-exchange, bond cleavage, or hydration-dehydration steps [1]. The specific placement of 18O at the C1 and C2 positions, combined with 13C at C1 in D-Glucose-18O2,13C, generates unique NMR signals via the 18O isotope-induced shift in 13C NMR spectra, allowing real-time monitoring of oxygen exchange kinetics at the anomeric carbon without chemical derivatization or MS-based workup [2]. This analytical capability is absent in all 13C-only or 2H-only glucose tracers.

Quantitative Differentiation Evidence for D-Glucose-18O2,13C: Comparative Performance Data


Molecular Mass Differentiation: D-Glucose-18O2,13C Versus Unlabeled and Single-Isotope Glucose Analogs

D-Glucose-18O2,13C possesses a monoisotopic mass of 185.07523292 Da, representing a +5.019 Da shift relative to unlabeled D-glucose (180.063388 Da) [1]. This mass increment is distinct from [1-13C]glucose (+1.003 Da, mass 181.070661 Da) and [U-13C6]glucose (+6.020 Da, mass 186.083731 Da), enabling unambiguous MS resolution of the dual-labeled tracer from endogenous glucose and other single-isotope tracers in multiplexed experiments [1].

Mass spectrometry Metabolomics Isotopologue differentiation

Oxygen Exchange Kinetics: Quantitative Rate Constants from 18O/13C Dual-Label NMR Spectroscopy

The 18O isotope-induced shift in 13C NMR spectroscopy, enabled by compounds such as D-[1-13C]glucose with 18O labeling, was validated using D-[1-13C]glucose with H218O solvent incorporation. At pH 7.0 and 61°C, the pseudo-first-order rate constant for oxygen exchange at the C1 anomeric carbon was 9.5 × 10⁻⁵ s⁻¹ for both α- and β-anomers [1]. This rate constant matched previous chemical conversion-MS measurements, confirming the technique's quantitative reliability. For D-erythrose (a furanose sugar), rate constants at 10°C, 23°C, and 36°C were 1.4 × 10⁻⁴ s⁻¹, 4.8 × 10⁻⁴ s⁻¹, and 8.0 × 10⁻⁴ s⁻¹ respectively, with apparent activation energy of 12.1 kcal/mol [1].

NMR spectroscopy Enzyme mechanism Oxygen exchange

Dual Isotopic Detection Orthogonality: 13C-MS Versus 18O-NMR Signal Generation

D-Glucose-18O2,13C generates two orthogonal detection signatures: the 13C label produces mass shifts detectable by MS for carbon flux analysis, while the 18O label induces a detectable shift in 13C NMR spectra that enables real-time monitoring of oxygen exchange reactions [1]. Unlike [U-13C6]glucose (MS-only) or [2H]glucose (MS and potential 2H NMR, but with metabolic kinetic isotope effects), the 18O/13C combination provides non-overlapping analytical channels with minimal perturbation to endogenous enzyme kinetics . Single-isotope 18O-glucose tracers (e.g., [2-18O]glucose, [5-18O]glucose, [6-18O]glucose) require >90% atom enrichment for MS detection but lack the NMR-active 13C nucleus needed for isotope-shift experiments .

Dual-modality tracing Metabolic flux analysis Isotopologue profiling

Comparative Tracer Performance: Positional 13C-Glucose Analogs in Metabolic Flux Analysis

In a computational evaluation of 13C glucose tracers for mammalian cell metabolic flux analysis, [2-13C]glucose and [3-13C]glucose outperformed the more commonly used [1-13C]glucose in precision and accuracy of flux estimates in central carbon metabolism [1]. While D-Glucose-18O2,13C (labeled at C1 with 13C) was not directly evaluated in this study, the findings establish that the positional placement of 13C labels materially affects flux quantitation quality. The 18O2 co-labeling in D-Glucose-18O2,13C provides additional information channels that may complement or offset positional limitations of C1-13C labeling, though direct quantitative comparison data are not currently available.

Metabolic flux analysis 13C-tracers Mammalian cell metabolism

Physical Stability Profile: Long-Term Storage and Ambient Shipping Tolerance

D-Glucose-18O2,13C exhibits defined stability parameters relevant to procurement and experimental planning. The compound is stable as a powder at -20°C for 3 years and at 4°C for 2 years. In solution, stability extends to 6 months at -80°C and 1 month at -20°C [1]. Critically, the compound tolerates ambient temperature shipping conditions for several days without degradation, reducing cold-chain logistics requirements and associated shipping costs compared to temperature-labile analogs [1].

Stability Storage Procurement logistics

High-Value Application Scenarios for D-Glucose-18O2,13C Procurement


Enzyme Mechanism Studies: Real-Time Oxygen Exchange Monitoring at Anomeric Carbon

Researchers investigating glycosidase, mutarotase, or carbohydrate-processing enzyme mechanisms require direct, continuous monitoring of oxygen exchange at the anomeric carbon. D-Glucose-18O2,13C enables this via the 18O-induced shift in 13C NMR spectroscopy, with validated pseudo-first-order rate constants (e.g., 9.5 × 10⁻⁵ s⁻¹ at pH 7.0, 61°C) obtainable without chemical derivatization [1]. This application is not feasible with [U-13C6]glucose or 2H-labeled glucose tracers, which lack the 18O/13C nuclear coupling required for the isotope-shift NMR phenomenon.

Multiplexed Metabolic Flux Analysis with Orthogonal MS and NMR Detection

D-Glucose-18O2,13C supports dual-modality experimental designs where the 13C label is tracked via MS for carbon flux quantitation while the 18O label is monitored via NMR for oxygen-exchange reactions, all within a single tracer administration [1]. The compound's distinct monoisotopic mass of 185.07523292 Da (+5.019 Da from unlabeled glucose) enables MS-based differentiation from endogenous glucose and from co-administered 13C-only or 2H-only tracers, facilitating multiplexed flux studies in complex biological matrices.

Carbohydrate Bond Cleavage Studies Using Isotope-Shift NMR

The 18O isotope-induced shift in 13C NMR spectroscopy, for which D-Glucose-18O2,13C and related 18O/13C dual-labeled sugars were specifically developed, enables precise determination of bond cleavage positions in acid- or enzyme-catalyzed hydrolysis reactions of carbohydrates [1]. This technique has been applied to sucrose hydrolysis and related disaccharide cleavage studies, providing mechanistic information that MS-based approaches cannot resolve without extensive derivatization and fragmentation analysis.

Long-Term Metabolic Research Programs with Reduced Cold-Chain Burden

D-Glucose-18O2,13C is suitable for multi-year research programs requiring bulk tracer procurement, given its 3-year powder stability at -20°C and 2-year stability at 4°C [1]. The compound's tolerance of ambient temperature shipping for several days reduces international procurement logistics costs and enables stockpiling for longitudinal studies. This stability profile compares favorably to more labile isotopic tracers requiring continuous -80°C cold-chain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Glucose-18O2,13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.